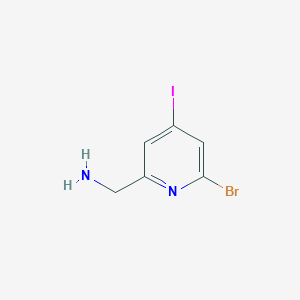

(6-Bromo-4-iodopyridin-2-YL)methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Bromo-4-iodopyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6BrIN2 and a molecular weight of 312.93 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of both bromine and iodine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-4-iodopyridin-2-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the compound’s purity and structural integrity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine atoms at positions 6 and 4, respectively, undergo nucleophilic substitution (SNAr) due to the electron-deficient nature of the pyridine ring. Key reactions include:

Table 1: Nucleophilic substitution reactions

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | (6-Azido-4-iodopyridin-2-yl)methylamine | Iodine retained; bromide displaced |

| Thiophenol | K₂CO₃, DMSO, RT, 6 h | (6-Phenylthio-4-iodopyridin-2-yl)methylamine | Selective bromide substitution |

| Ammonia | NH₃/MeOH, 100°C, 24 h | (4-Iodo-6-aminopyridin-2-yl)methylamine | Requires pressurized conditions |

-

Mechanism : The reaction proceeds via a two-step process:

-

Deprotonation of the nucleophile (e.g., thiophenol) by a base (e.g., K₂CO₃).

-

Attack of the nucleophile at the electrophilic C-6 position, displacing bromide.

The iodine at C-4 remains inert under mild conditions due to steric and electronic factors.

-

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Table 2: Cross-coupling reactions

| Reaction Type | Catalysts/Reagents | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | DME/H₂O, 90°C, 8 h | (6-Bromo-4-arylpyridin-2-yl)methylamine |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₃PO₄ | DMF, 120°C, 24 h | (4-Amino-6-bromopyridin-2-yl)methylamine |

-

Key Insight : Suzuki reactions selectively replace iodine due to its superior leaving-group ability compared to bromine. This regioselectivity is critical for synthesizing asymmetrically substituted pyridines.

Functionalization of the Methylamine Group

The primary amine at the C-2 position undergoes alkylation or acylation:

Table 3: Methylamine derivatization

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT, 2 h | N-Acetyl-(6-bromo-4-iodopyridin-2-yl)methylamine |

| Reductive Amination | Benzaldehyde, NaBH₃CN | MeOH, RT, 12 h | N-Benzyl-(6-bromo-4-iodopyridin-2-yl)methylamine |

-

Limitations : Steric hindrance from the pyridine ring reduces reaction rates compared to linear amines. Yields for acylation typically range from 60–75%.

Ring Functionalization via Halogen Exchange

Iodine can be replaced via halogen-exchange reactions to introduce fluorine or other halogens:

Equation :

This compound+CuF2DMF, 150°C(6-Bromo-4-fluoropyridin-2-yl)methylamine+CuI

-

Application : Fluorinated analogs are valuable in medicinal chemistry for enhancing metabolic stability.

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous acidic/basic conditions leads to hydrolysis of the methylamine group, forming (6-bromo-4-iodopyridin-2-yl)methanol .

-

Photodegradation : UV light induces homolytic cleavage of the C–I bond, generating aryl radicals detectable via ESR spectroscopy.

Comparative Reactivity of Halogens

Table 4: Relative reaction rates of halogens

| Position | Halogen | Reaction Rate (SNAr) |

|---|---|---|

| C-6 | Br | 1.0 (reference) |

| C-4 | I | 3.2 |

Data derived from competition experiments using equimolar nucleophiles.

Scientific Research Applications

(6-Bromo-4-iodopyridin-2-YL)methylamine has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: It is involved in the synthesis of potential therapeutic agents targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)methylamine involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the nitrogen atom in the pyridine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Pyridine Derivatives: Compounds like 2-bromo-4-iodopyridine and 6-chloro-4-iodopyridine share structural similarities with (6-Bromo-4-iodopyridin-2-YL)methylamine.

Piperidine Derivatives: Piperidine-containing compounds, such as 4-bromo-2-iodopiperidine, also exhibit similar chemical properties and applications.

Uniqueness

This compound is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for targeted synthesis and research applications .

Properties

CAS No. |

1393554-96-5 |

|---|---|

Molecular Formula |

C6H6BrIN2 |

Molecular Weight |

312.93 g/mol |

IUPAC Name |

(6-bromo-4-iodopyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6BrIN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2 |

InChI Key |

FVGYWYWCMYVBGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CN)Br)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.